molecular formula C8H4Cl2N2O B1496062 6,8-Dichloro-3h-quinazolin-4-one CAS No. 6952-11-0

6,8-Dichloro-3h-quinazolin-4-one

Cat. No.: B1496062
CAS No.: 6952-11-0
M. Wt: 215.03 g/mol
InChI Key: HANVOKUBLRBUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. nih.govmdpi.com This "privileged structure" is a building block for over 150 naturally occurring alkaloids and a plethora of synthetic compounds, demonstrating a wide array of biological activities. nih.gov The versatility of the quinazolinone core allows for structural modifications at various positions, significantly influencing its physicochemical properties and pharmacological effects. nih.govbohrium.com

The broad spectrum of activities associated with quinazolinone derivatives includes anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antihypertensive properties, among others. researchgate.netnih.govnih.govresearchgate.net This has led to the development of several commercially available drugs based on this scaffold, such as the anticancer agent Raltitrexed, the sedative Methaqualone, the non-steroidal anti-inflammatory drug Proquazone, and the antifungal Albaconazole. researchgate.nettaylorandfrancis.com The continued interest in this moiety stems from its stability, relatively straightforward synthesis, and its ability to penetrate the blood-brain barrier, making it a suitable candidate for targeting central nervous system disorders. nih.gov

Rationale for Investigating Halogenated Quinazolinones, with Specific Emphasis on 6,8-Dihalogenated Derivatives

The introduction of halogen atoms into the quinazolinone scaffold has been a strategic approach to modulate the biological activity of these compounds. Halogenation can significantly alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 6, and 8 of the quinazolinone ring are particularly significant for various pharmacological activities. nih.gov

Specifically, the presence of halogens at the 6 and 8 positions has been shown to confer potent biological effects. For instance, derivatives of 6,8-dibromo-4(3H)-quinazolinone have demonstrated promising antibacterial, antifungal, anti-inflammatory, and analgesic properties. nih.govresearchgate.net Similarly, 6,8-diiodo-quinazolinone derivatives have been investigated for their potential as radioprotective agents. dundee.ac.uk The investigation of 6,8-dichloro-3H-quinazolin-4-one and its derivatives is therefore a logical progression in the exploration of halogenated quinazolinones, with the aim of discovering novel therapeutic agents with enhanced efficacy and specific biological targets. jclmm.comnih.gov

Academic Research Focus and Objectives for this compound

The primary academic research focus on this compound revolves around its synthesis and the evaluation of its potential as a scaffold for developing new therapeutic agents. Researchers are particularly interested in exploring its anticancer and antimicrobial activities. For example, studies have been conducted on the synthesis of Schiff bases, 2-azetidinones, and 4-thiazolidinones derived from 6,8-dichloro-3-amino-2-methylquinazolin-4(3H)-one and their subsequent screening for antibacterial activity. researchgate.net

The objectives of this research include:

The synthesis of novel derivatives of this compound.

The comprehensive biological evaluation of these new compounds against various cancer cell lines and microbial strains.

The elucidation of the structure-activity relationships to understand how different substituents on the this compound core influence its biological activity.

The investigation of the mechanism of action of the most potent compounds to identify their molecular targets.

A notable derivative, 6,8-dichloro-3-(4-chloro-benzyl)-3H-quinazolin-4-one, has been synthesized and is available for early discovery research, highlighting the ongoing interest in this particular dichlorinated quinazolinone core. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANVOKUBLRBUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289701
Record name 6,8-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-11-0
Record name 6952-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 6,8 Dichloro 3h Quinazolin 4 One and Analogues

Influence of Halogen Substitutions at Positions 6 and 8 on Biological Efficacy

The presence of halogen atoms, especially at positions 6 and 8 of the quinazolinone ring, significantly influences the biological activity of these compounds. The electronegativity and size of the halogens play a crucial role in modulating the molecule's electronic and steric properties.

Research has shown that di-halogen substitution at positions 6 and 8 can impact a range of activities, from antimicrobial to anticancer effects. For instance, dichloro and dibromo substitutions at these positions have been reported to reduce anticonvulsant efficacy when compared to non-halogenated analogues. This is potentially due to altered pharmacokinetics or receptor interactions.

In the context of antimicrobial activity, the presence of chlorine atoms at positions 6 and 8 is thought to enhance antibacterial properties, particularly against Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) studies have consistently highlighted that the presence of a halogen at the 6 and 8 positions can improve antimicrobial activities. nih.gov For example, 6,8-dichloro and 6,8-dibromo analogues of certain quinazolinone-based compounds have demonstrated potent antimicrobial effects. nih.gov

Furthermore, in the development of kinase inhibitors, substitutions at these positions are critical. For instance, studies on tankyrase inhibitors revealed that larger substituents at the C-8 position can lead to new interactions within the catalytic domain, thereby improving affinity and selectivity. nih.gov Specifically, 6,8-difluoro substitutions in some quinazolin-4(3H)-one esters and hydrazides have been associated with increased cytotoxicity against certain cancer cell lines. nih.gov

The table below summarizes the effect of halogen substitutions at positions 6 and 8 on various biological activities.

Table 1: Influence of Halogen Substitutions at C6 and C8

SubstitutionBiological ActivityObservation
6,8-Dichloro/DibromoAnticonvulsantReduced efficacy compared to non-halogenated analogues.
6,8-DichloroAntimicrobialEnhanced antibacterial properties. nih.gov
6,8-DifluoroAnticancer (Cytotoxicity)Increased cytotoxicity in certain quinazolin-4(3H)-one derivatives. nih.gov
8-Nitro/DiolTankyrase InhibitionImproved affinity and selectivity. nih.gov

Elucidation of Substituent Effects at Position 2 on Pharmacological Profiles

The substituent at the 2-position of the quinazolin-4-one ring system is a key determinant of its pharmacological profile. A wide variety of groups, from simple alkyl and aryl moieties to more complex heterocyclic systems, have been introduced at this position to modulate biological activity.

For instance, the introduction of a substituted phenyl or naphthyl ring at position 2 has been a strategy in the design of new anticancer agents. nih.gov SAR studies have revealed that the nature of the substituent on this aromatic ring can significantly impact antiproliferative potency. nih.gov For example, in a series of 2-aryl-substituted quinazolines, a 2-methoxyphenyl group at this position, in combination with a basic side chain at C8, resulted in a compound with a remarkable profile against several cancer cell lines. nih.gov

The presence of specific functional groups on a 2-phenyl ring can also confer antioxidant properties. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it generally requires at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group at the ortho or para position of the phenyl ring. mdpi.com

Furthermore, the introduction of a dithiocarbamate (B8719985) side chain at the C2-position has led to the development of potent antitumor agents. nih.gov One such compound was found to be particularly effective against the HT29 cell line, inducing a G2/M phase arrest and promoting tubulin polymerization. nih.gov

The following table details the impact of various substituents at position 2.

Table 2: Effect of Substituents at C2

Substituent at C2Biological ActivityKey Findings
Substituted Phenyl/NaphthylAnticancerA 2-methoxyphenyl group combined with a C8 basic side chain showed significant activity. nih.gov
Hydroxylated PhenylAntioxidantRequires at least one hydroxyl group, often with another hydroxyl or methoxy group. mdpi.com
Dithiocarbamate Side ChainAntitumorInduced G2/M cell cycle arrest and targeted tubulin. nih.gov
Alkyl Side Chain with HeteroarylAnti-inflammatoryAddition of an imidazole (B134444) or triazole moiety to a 2-alkyl side chain increased anti-inflammatory effects. nih.gov

Consequence of Modifications at Position 3 (e.g., Heterocyclic Moieties, Substituted Aromatic Rings)

Position 3 of the quinazolin-4-one nucleus is another critical site for modification, with substitutions here profoundly influencing the molecule's biological properties. A diverse range of substituents, including substituted aromatic rings and various heterocyclic moieties, have been attached at this position.

For example, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids designed as dual EGFR and BRAF V600E inhibitors, the substituent at the N-3 position of the quinazolinone moiety was found to be crucial for antiproliferative activity. mdpi.com An allyl group at this position demonstrated a more pronounced effect compared to ethyl or phenyl groups, highlighting the importance of this substituent for enhancing anticancer potency. mdpi.com

The introduction of substituted aromatic rings at position 3 is a common strategy in the synthesis of bioactive quinazolinones. nih.govnih.gov For instance, 2-phenyl-3-substituted quinazolines have been investigated for their analgesic and anti-inflammatory activities. nih.gov Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been a focus of research for developing new bioactive compounds. nih.govrsc.orgnih.gov

Furthermore, the incorporation of heterocyclic rings at position 3 has led to compounds with a range of activities. For example, quinazolinones with a thiadiazolyl moiety at this position have been synthesized and evaluated. researchgate.net

The table below illustrates the effects of modifications at position 3.

Table 3: Impact of Modifications at C3

Substituent at C3Biological ActivityKey Observations
Allyl GroupAnticancer (EGFR/BRAF V600E Inhibition)Showed more potent antiproliferative activity than ethyl or phenyl groups. mdpi.com
Substituted Aromatic RingsAnalgesic, Anti-inflammatoryA common strategy to modulate activity. nih.gov
Heterocyclic Moieties (e.g., Thiadiazolyl)VariousExplored for diverse biological effects. researchgate.net
Methyl/Ethyl GroupsAnticonvulsantShowed activity at low doses, but CNS stimulation at higher doses.

Conformational Analysis and Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical factors that determine the biological activity of quinazolinone derivatives. The way a molecule fits into the binding site of a biological target, such as an enzyme or receptor, is highly dependent on its conformation.

Stereochemistry is also a crucial determinant of activity. In the synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives, the introduction of a chiral center in the aliphatic side chain at position 2 can lead to stereoisomers with potentially different biological activities. nih.gov However, the specific influence of stereochemistry on the biological efficacy of 6,8-dichloro-3H-quinazolin-4-one analogues is an area that requires more detailed investigation.

While specific conformational and stereochemical studies on this compound itself are not extensively detailed in the provided context, the general principles of drug design strongly suggest that these factors are paramount for its biological activity and that of its analogues. The precise spatial arrangement of the dichloro substitutions, along with modifications at other positions, will ultimately govern the molecule's interaction with its biological targets.

Biological Activities and Underlying Molecular Mechanisms of Action

Anticancer and Antitumor Potential

Derivatives of 6,8-dichloro-3H-quinazolin-4-one have demonstrated significant potential as anticancer and antitumor agents, a characteristic attributed to the quinazolinone core. nih.gov These compounds have been investigated for their efficacy against various cancer cell lines, including those of the breast, cervix, liver, and colon. researchgate.net The cytotoxic effects of these derivatives are often compared to standard chemotherapeutic drugs, with some showing superior or comparable activity. researchgate.netnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, certain 2-thioquinazolin-4(3H)-one derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov Flow cytometry analysis revealed that these compounds can trigger both early and late-stage apoptosis, significantly increasing the total apoptotic cell population compared to untreated cells. nih.gov The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce oxidative stress, leading to apoptosis in cancer cells. Furthermore, some quinazoline-based compounds have been found to cause DNA damage, which in turn activates cell death pathways. nih.govresearchgate.net

Modulation of Cell Cycle Progression and Arrest

In addition to inducing apoptosis, derivatives of this compound can modulate the cell cycle, a critical process for cell growth and proliferation. Studies have shown that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting the division of cancer cells. For example, a novel quinazoline (B50416) derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Similarly, other quinazolin-4(3H)-one derivatives have been observed to halt the cell cycle at the G1 phase in HCT-116 cells. nih.gov This disruption of the normal cell cycle progression is a crucial aspect of their antiproliferative activity. Some PARP inhibitors with a quinazolinone core have also been shown to induce cell cycle arrest in the G2/M phase in tumor cell lines with BRCA mutations. frontiersin.org

Inhibition of Specific Oncogenic Targets (e.g., EGFR, PI3K, PARP-1, Tyrosine Kinases)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Tyrosine Kinases: Many quinazolinone-based molecules are potent inhibitors of various tyrosine kinases. nih.gov These enzymes play a vital role in cell signaling pathways that control cell growth and division. Specific derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), HER2, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.gov The inhibition of EGFR kinase is often achieved by interacting with the DFG motif residues in the ATP-binding site. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. Quinazolinone derivatives, structurally related to approved drugs like gefitinib (B1684475) and erlotinib, have been developed as EGFR inhibitors. nih.govnih.gov Some S-alkylated quinazolin-4(3H)-ones have been identified as dual inhibitors of both EGFR and VEGFR-2 kinases. nih.gov

PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer. Certain 3-substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated as PI3K inhibitors, with some compounds displaying potent inhibitory activity against PI3Kα and mTOR. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. researchgate.net Inhibiting PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancers with existing DNA repair deficiencies. researchgate.net Novel PARP-1 inhibitors have been developed based on a 2-propanoyl-3H-quinazolin-4-one scaffold. researchgate.net The trapping of PARP1 and PARP2 on DNA is another mechanism of action for some PARP inhibitors. frontiersin.orgnih.gov

Table 1: Anticancer Activity of Selected Quinazolinone Derivatives

Compound ClassTarget Cancer Cell Line(s)Observed EffectReference
2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivativesHuman breast (MCF-7), cervix (HeLa), liver (HepG2), colon (HCT-8)Broad-spectrum antitumor activity researchgate.net
2-thioquinazolin-4(3H)-onesColon (HCT-116), liver, breast, lung cancer cell linesDual EGFR/VEGFR-2 inhibition, apoptosis induction, G1 cell cycle arrest nih.gov
N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamideHCT116, MCF-7PI3Kα and mTOR inhibition nih.gov
2-propanoyl-3H-quinazolin-4-one scaffoldCancers with DNA repair deficienciesPARP-1 inhibition researchgate.net
Quinazolin-4(3H)-one/Schiff base hybridMegakaryoblastic leukemia cell linesPDE4B inhibition, growth inhibition, cell cycle arrest, DNA double-strand breaks researchgate.net

Interference with DNA Repair Mechanisms

Beyond direct enzyme inhibition, derivatives of this compound can interfere with DNA repair mechanisms, a critical process for the survival of cancer cells, especially those treated with DNA-damaging agents. The inhibition of PARP-1, as mentioned earlier, is a prime example of this interference. researchgate.netnih.gov PARP enzymes are essential for the repair of single-strand DNA breaks. frontiersin.orgnih.gov By inhibiting PARP, these compounds can lead to the accumulation of unrepaired DNA damage, which can be lethal to cancer cells, a concept known as synthetic lethality, particularly in tumors with mutations in BRCA1 or BRCA2 genes. researchgate.netnih.gov Some quinazoline-based compounds have also been shown to stabilize G-quadruplex DNA structures, which can lead to replication stress and DNA damage accumulation in cancer cells. nih.gov

Antimicrobial Spectrum

In addition to their anticancer properties, quinazolinone derivatives, including those with the 6,8-dichloro substitution, exhibit a notable antimicrobial spectrum. The presence of chlorine atoms is believed to enhance their antibacterial properties compared to non-halogenated analogs.

Antibacterial Efficacy and Identification of Bacterial Targets (e.g., PBP1, PBP2a)

Research has demonstrated that this compound and its derivatives are effective against various bacterial strains, with a particular emphasis on Gram-positive bacteria. While the specific molecular targets for many of these compounds are still under investigation, the general mechanism of action for some antibacterial agents involves the inhibition of essential bacterial enzymes. For some classes of antibiotics, penicillin-binding proteins (PBPs) are crucial targets. While the provided information does not explicitly link this compound to the inhibition of PBP1 or PBP2a, the broader class of quinazolinones has been explored for a wide range of biological activities, and further research may elucidate their specific bacterial targets.

Antifungal Properties and Associated Mechanisms

Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated notable in vitro antifungal activity. nih.gov One particular derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was found to be highly potent against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) of 0.78 and 0.097 µg/ml, respectively. nih.gov The general class of quinazolin-4(3H)-ones has been recognized for its utility as fungicides. researchgate.net

The precise mechanisms underlying the antifungal action of this compound itself are not extensively detailed in the provided results. However, the activity of the broader quinazolinone class suggests that these compounds interfere with essential fungal processes. nih.govresearchgate.net

Antiviral Potency and Relevant Molecular Interactions

The quinazolinone core structure is a key element in a number of compounds exhibiting significant antiviral activity. nih.govnih.govmdpi.com Research has shown that certain quinazolinone derivatives are effective against both Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Specifically, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of ZIKV replication. nih.gov Some of these analogs demonstrated broad-spectrum activity against both ZIKV and DENV with EC50 values as low as 86 nM, without significant toxicity to mammalian cells. nih.gov Even di-substituted quinazolinones have shown the ability to inhibit ZIKV replication by 68%–90%. nih.gov

In the context of influenza A virus, 2-Methylquinazolin-4(3H)-one, a related compound, has demonstrated significant antiviral activity by inhibiting viral replication. mdpi.com This compound was found to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP). mdpi.com The antiviral mechanism is thought to involve the inhibition of viral replication, which in turn attenuates the pathogenic processes of the infection. mdpi.com

While the direct antiviral mechanisms of this compound are not explicitly elucidated, the broader class of quinoxaline (B1680401) derivatives, which share structural similarities, have been investigated for their antiviral potential against various viruses, including human cytomegalovirus (HCMV). scienceopen.com

Anti-inflammatory and Analgesic Attributes

The quinazolinone scaffold is a well-established pharmacophore associated with anti-inflammatory and analgesic properties. ptfarm.plnih.govresearchgate.netresearchgate.net Numerous derivatives of 4(3H)-quinazolinone have been synthesized and evaluated for these activities. nih.govptfarm.plnih.govresearchgate.netresearchgate.net

Modulation of Inflammatory Mediators (e.g., COX-2, 15-LOX)

A key mechanism behind the anti-inflammatory effects of many quinazolinone derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.govnih.govtargetmol.com COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Some 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown potent COX-2 inhibitory activity, with IC50 values comparable to the reference drug celecoxib. nih.gov

In addition to COX-2, some quinazolinone-related hybrids have demonstrated dual inhibitory activity against both COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory pathway. nih.govnih.gov For instance, certain 1,2,4-triazine-quinoline hybrids exhibited potent inhibition of both COX-2 and 15-LOX. nih.gov This dual inhibition can lead to a more comprehensive anti-inflammatory effect. The binding affinity to these enzymes is often influenced by the nature of the substituents on the quinazolinone core. nih.gov

Mechanisms of Analgesia

The analgesic effects of quinazolinone derivatives are closely linked to their anti-inflammatory properties. ptfarm.plnih.govresearchgate.net By inhibiting the production of inflammatory mediators like prostaglandins, which sensitize nociceptors (pain receptors), these compounds can effectively reduce pain. The hot-plate test, a common method for assessing central analgesic activity, has been used to demonstrate the analgesic efficacy of various quinazolinone derivatives. researchgate.net

Other Significant Biological Activities

Anticonvulsant Effects

The quinazolin-4(3H)-one ring system has been a focus of research for developing new anticonvulsant agents, stemming from the historical use of methaqualone, a sedative-hypnotic with a quinazolinone core. mdpi.comnih.gov Various derivatives of quinazolin-4(3H)-one have been synthesized and shown to possess anticonvulsant properties. nih.govmdpi.comnih.govnih.gov

The primary mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. mdpi.com This is supported by studies where the anticonvulsant effects were antagonized by flumazenil, a known benzodiazepine (B76468) antagonist that acts at the GABA-A receptor. mdpi.com The interaction with the GABA-A receptor is thought to involve hydrogen bonding between the quinazolinone ring and specific amino acid residues within the receptor's benzodiazepine binding site. mdpi.com

Another potential mechanism for the anticonvulsant activity of some quinazolinone derivatives is the modulation of glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.govsilae.it Some quinazolinones act as non-competitive antagonists of the AMPA receptor, which reduces excitatory neurotransmission and can help to suppress seizure activity. nih.govsilae.it

Table of Investigated Quinazolinone Derivatives and their Biological Activities

Compound Class/Derivative Biological Activity Key Findings
6,8-dibromo-4(3H)quinazolinone derivatives Antifungal Potent activity against Candida albicans and Aspergillus flavus. nih.gov
2,3,6-trisubstituted quinazolinones Antiviral Potent inhibitors of Zika and Dengue virus replication. nih.gov
2-Methylquinazolin-4(3H)-one Antiviral Inhibits influenza A virus replication. mdpi.com
2,3-disubstituted-4(3H)-quinazolinones Anti-inflammatory, Analgesic Potent COX-2 inhibitors with analgesic effects. nih.gov

Antihypertensive and Cardiovascular System Modulation

The quinazolinone nucleus is a well-established pharmacophore in the development of antihypertensive agents. Numerous derivatives have been synthesized and evaluated for their ability to modulate the cardiovascular system.

Research Findings: Studies on various substituted quinazolin-4(3H)-one derivatives have demonstrated significant antihypertensive and hypotensive effects. nih.govbenthamdirect.comresearchgate.net In vivo screening of novel synthesized quinazolinone compounds revealed that several candidates exhibited a hypotensive effect accompanied by bradycardia (a slowing of the heart rate). nih.govresearchgate.net The activity of some of these compounds was found to be superior to the reference drug Prazosin. nih.govbenthamdirect.comresearchgate.net

The primary mechanism of action for the antihypertensive effects of many quinazoline derivatives is the blockade of α1-adrenergic receptors. nih.govjapsonline.com This action inhibits the vasoconstrictor effect of catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. japsonline.com Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinazolinone core are critical for antihypertensive potency. For instance, the introduction of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2) groups, into the phenyl ring attached to the quinazolinone moiety has been shown to increase antihypertensive activity. tandfonline.com While specific data for this compound is not extensively detailed in the reviewed literature, the known impact of halogenation on the core structure supports its potential for cardiovascular modulation.

Table 1: Antihypertensive Activity of Selected Quinazolinone Derivatives

Compound ID Substitution Pattern Observed Effect Reference
2a, 2c, 4a, 4d, 5d, 6a, 6b Various substitutions Hypotensive effect and bradycardia nih.govresearchgate.net
Compound 20 N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide Potent antihypertensive activity tandfonline.com

| Compounds 4a & 4e | 2-mercapto-quinazoline derivatives | Significant α1-adrenergic receptor blocking activity | japsonline.com |

Antioxidant Capacities and Free Radical Scavenging

The ability of quinazolinone derivatives to act as antioxidants and scavenge free radicals has been a subject of considerable research interest. Oxidative stress is implicated in numerous disease pathologies, making antioxidant capacity a valuable therapeutic property.

Research Findings: The antioxidant potential of the quinazolinone scaffold is heavily dependent on its substitution pattern. The most common methods for evaluating this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govsapub.org

Research indicates that for 2-phenylquinazolin-4(3H)-one derivatives to exhibit significant antioxidant activity, the presence of at least one hydroxyl (-OH) group on the phenyl ring is often required. nih.govnih.gov The potency is further enhanced by the presence of a second hydroxyl group, particularly in the ortho or para positions. nih.gov For example, dihydroxy-substituted quinazolinones have shown potent radical scavenging activity with low EC50 values. nih.gov Conversely, a study on 2-aryl-4(3H)-quinazolinones reported that derivatives with dichloro substitutions were found to be inactive as superoxide (B77818) radical scavengers. researchgate.net The mechanism of action involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. nih.govresearchgate.net

Table 2: Radical Scavenging Activity of Representative Quinazolinone Derivatives | Compound Class | Assay | Key Finding | Reference | | :--- | :--- | :--- | | Dihydroxy-substituted quinazolinones | DPPH | Potent radical scavenging activity (EC50 = 7.2-7.5 µM) | nih.gov | | Polyphenolic derivatives of quinazolin-4(3H)-one | DPPH, ABTS, NO Scavenging | Pyrogallol derivatives showed high antioxidant activity | nih.gov | | 2-Aryl-4(3H)-quinazolinones (dichloro substituted) | Superoxide Anion Radical Scavenging | Found to be inactive | researchgate.net | | Vanillin-based quinazolin-4(3H)-ones | DPPH, Nitric Oxide Scavenging | Compound with multiple e-donating groups showed highest activity | sapub.org |

Antidiabetic Potential (e.g., α-glucosidase and α-amylase inhibition)

Inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Quinazolinone derivatives have emerged as promising inhibitors of these enzymes.

Research Findings: A variety of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.govnih.gov The results show a wide range of inhibitory potencies, with some compounds demonstrating significantly greater efficacy than the standard drug, acarbose. nih.gov For example, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were developed, with one compound exhibiting an IC50 value approximately 53 times lower than that of acarbose. nih.gov Kinetic studies revealed that this potent derivative acts as a competitive inhibitor of α-glucosidase. nih.gov

Furthermore, 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde have also shown potent α-glucosidase inhibitory activity, with some compounds being more effective than acarbose. nih.gov The versatility of the quinazolinone scaffold allows for the design of dual inhibitors; for instance, glitazone-quinazolinone hybrids have been developed as dual inhibitors of both aldose reductase and α-glucosidase, addressing both hyperglycemia and diabetic complications. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Quinazolinone Derivatives

Compound Series Most Potent Compound's Activity Mechanism Reference
Quinazolin-4(3H)-one phenoxy-acetamide derivatives IC50 = 14.4 µM (~53x stronger than acarbose) Competitive Inhibition nih.gov
Quinazolin-4(3H)-one-based glitazones Ki = 0.648 µM (~6x stronger than acarbose) Dual ALR2 and α-Glu inhibition nih.gov

Anti-Parasitic Investigations (e.g., Antimalarial, Antileishmanial)

The quinazolinone ring system is a "privileged structure" that is also found in natural and synthetic compounds with potent anti-parasitic properties. nih.gov

Research Findings: Antimalarial Activity: The natural alkaloid febrifugine (B1672321), which contains a quinazolinone moiety, has long been used to treat malaria fevers. nih.gov This has inspired the synthesis of numerous febrifugine analogues and other quinazolinone derivatives as potential antimalarial agents. nih.govacs.org Studies have shown that the 4-quinazolinone moiety is crucial for the antimalarial activity. nih.gov In vivo tests against Plasmodium berghei in mice confirmed the antimalarial potential of newly synthesized 2,3-substituted quinazolin-4(3H)-ones. nih.gov A high-throughput screen recently identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold, with subsequent optimization leading to a compound with potent activity against resistant malaria strains. acs.org

Antileishmanial Activity: Quinazoline derivatives have also been investigated for their efficacy against Leishmania parasites. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. nih.gov This research led to the identification of compounds with high nanomolar to low micromolar efficacy and favorable physicochemical properties. One lead compound demonstrated a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis. nih.gov The ease of synthesis and potent activity make this class of quinazolines a promising platform for developing new antileishmanial drugs. nih.gov

Central Nervous System (CNS) Related Pharmacological Effects

The lipophilic nature of the quinazolinone core allows many of its derivatives to cross the blood-brain barrier, making them suitable candidates for targeting CNS disorders. nih.gov

Research Findings: Quinazolinone derivatives are widely recognized for their diverse effects on the CNS, including anticonvulsant, sedative-hypnotic, and general depressant activities. researchgate.netresearchgate.netnih.gov The historical sedative-hypnotic drug Methaqualone is a well-known example. nih.gov

The substitution pattern on the quinazolinone ring is a key determinant of its CNS activity profile. Specifically, halogenation at positions 6 and 8, as in the titular compound, has been studied. Research indicates that 6,8-dichloro and 6,8-dibromo substitutions can reduce anticonvulsant efficacy when compared to their non-halogenated counterparts. Another study on 3-substituted quinazolinones found that 3-methyl-6,8-dichloro-quinazolin-4-one exhibited anticonvulsant effects at lower doses (50–100 mg/kg), but paradoxically induced CNS stimulation at higher doses (>100 mg/kg). SAR studies have also shown that the presence of a chlorine atom at position 7 can favor anticonvulsant activity. nih.gov

Table 4: CNS Activity of Halogenated Quinazolinone Derivatives

Compound/Derivative Class Substitution Observed CNS Activity Reference
3-methyl-6,8-dichloro-quinazolin-4-one 6,8-dichloro Anticonvulsant at 50-100 mg/kg; CNS stimulant at >100 mg/kg

Enzyme Inhibition Beyond Primary Targets (e.g., Purine (B94841) Nucleoside Phosphorylase, Dihydrofolate Reductase, Phospholipases, Proteases, Aldehyde Oxidase)

The structural versatility of the quinazolinone scaffold has enabled its development as an inhibitor for a wide array of enzymes crucial in various pathological processes, particularly in cancer chemotherapy.

Research Findings: Quinazolinone derivatives have been successfully developed as potent enzyme inhibitors targeting key players in cell proliferation and survival.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in nucleotide biosynthesis, making it a well-established target for anticancer drugs. Several quinazoline-based compounds, such as Trimetrexate, function as DHFR inhibitors. nih.gov Research has shown that substitutions at various positions of the quinazoline ring can yield potent DHFR inhibitors with IC50 values in the sub-micromolar range. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of targeted cancer therapies. The quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. rsc.org This has led to the development of novel quinazolinone-based PARP-1 inhibitors with significant activity (IC50 = 30.38 nM), comparable to Olaparib. rsc.org

Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling. They have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Compounds have been identified with IC50 values against HER2 and CDK2 kinases that are comparable to or better than reference drugs like lapatinib (B449) and imatinib. nih.gov

Other Enzymes: The inhibitory activity of quinazolines extends to other enzyme classes. For example, halogenated 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have shown promising inhibitory activity against bacterial sphingomyelinase, an enzyme implicated in bacterial virulence. nih.gov Additionally, quinazolin-4(3H)-one derivatives have been designed to inhibit Aurora Kinase A, a cell cycle regulator and a potential target in non-small cell lung cancer. mdpi.com

While specific inhibitory data for this compound against enzymes like purine nucleoside phosphorylase or aldehyde oxidase is not prominent in the reviewed literature, the broad inhibitory profile of the quinazolinone class suggests this as a viable area for future investigation.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in understanding the interactions between a ligand, such as 6,8-dichloro-3H-quinazolin-4-one, and its biological target, typically a protein. youtube.com

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to predict how strongly a ligand will bind to a target protein, a value known as binding affinity, and the specific conformation and orientation (binding mode) it adopts within the binding site. youtube.comfrontiersin.org For quinazolinone derivatives, docking studies have been crucial in identifying promising candidates for various therapeutic areas, including anticancer and antimicrobial applications. nih.govnih.govnih.gov

The binding affinity is often expressed as a docking score, where a more negative value typically indicates a stronger interaction. youtube.comnih.gov For instance, in studies of quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung cancer agents, a lead compound demonstrated docking scores of -11.744 kcal/mol against VEGFR1, -12.407 kcal/mol against VEGFR2, and -10.359 kcal/mol against EGFR. nih.gov Similarly, the development of quinazolin-4-one and 3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and BRAFV600E showed that lead compounds had favorable docking scores, suggesting strong binding affinities. nih.gov

The strategic placement of halogen atoms, like the chlorine atoms at positions 6 and 8 of the quinazolinone core, is known to enhance target binding. This is due to the electronic and steric properties of halogens. The electronegativity of chlorine withdraws electron density from the quinazolinone ring, which can facilitate interactions with residues in enzyme active sites. Furthermore, the increased lipophilicity due to chlorine substitution can improve membrane permeability.

Table 1: Predicted Binding Affinities of Quinazolinone Derivatives against Various Targets

Compound ClassTarget ProteinPredicted Binding Affinity (Docking Score, kcal/mol)
Quinazolin-4(3H)-one-morpholine hybridVEGFR1-11.744
Quinazolin-4(3H)-one-morpholine hybridVEGFR2-12.407
Quinazolin-4(3H)-one-morpholine hybridEGFR-10.359
Quinazolin-4-one/3-cyanopyridin-2-one hybridEGFR-6.33 (for Erlotinib reference)

Identification of Critical Binding Site Residues and Interactions (e.g., Hydrogen Bonding)

Beyond predicting binding strength, molecular docking reveals crucial interactions between the ligand and specific amino acid residues within the target's binding pocket. youtube.com These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. nih.govnih.gov

For example, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, the carbonyl group at the C4 position of the quinazolin-4-one scaffold was found to form a critical hydrogen bond with the amino acid residue Glu166. nih.gov Similarly, docking studies of quinazolin-4(3H)-one derivatives targeting EGFR kinase revealed interactions with the DFG motif residue Asp855, which is crucial for ATP binding. nih.gov The quinazolinone core itself often engages in key interactions; for instance, it can form two hydrogen bonds with the backbone of Gly1032 and a hydrogen bond with the hydroxyl group of Ser1068 in tankyrase enzymes. biorxiv.org

The chlorine atoms of this compound can also participate in halogen bonding, a non-covalent interaction that enhances binding affinity. These halogen bonds can form with backbone oxygens in the target protein, contributing to potent inhibitory activity. Furthermore, hydrophobic interactions are common, with the quinazolinone and its substituents often interacting with hydrophobic residues like leucine, valine, and alanine (B10760859) in the binding pocket. nih.govnih.gov

Table 2: Key Interactions of Quinazolinone Derivatives with Target Residues

Compound/ScaffoldTarget ProteinInteracting ResiduesType of Interaction
Quinazolin-4-oneSARS-CoV-2 MproGlu166Hydrogen Bond
Quinazolin-4(3H)-oneEGFR KinaseAsp855Interaction with DFG motif
Quinazolin-4-oneTankyraseGly1032, Ser1068Hydrogen Bonds
Quinazolin-4-oneTankyraseTyr1071π-π Stacking
Quinazolinone and imidazopyridine fragmentsAurora Kinase ALeu139, Val147, Ala160, Leu210, Ala273Hydrophobic Interactions (Pi-Alkyl)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules. wikipedia.orgyoutube.com

Development of Predictive Models for Biological Activity

QSAR models are built using a dataset of compounds with known biological activities. wikipedia.org By analyzing the relationship between the structural features of these compounds and their activities, a predictive model can be generated. wikipedia.orgyoutube.com This model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. youtube.com

For quinazolinone derivatives, QSAR studies have been successfully applied to develop models that predict their activity as, for example, thymidylate synthase inhibitors. nih.gov These models are often developed using techniques like Comparative Molecular Field Analysis (CoMFA), which correlates the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov The robustness of a QSAR model is critical and is typically validated to ensure its predictive power. nih.gov

Identification of Physicochemical Descriptors Governing Activity

A key outcome of QSAR modeling is the identification of physicochemical properties or "descriptors" that are most influential in determining the biological activity of a compound. wikipedia.org These descriptors can include properties related to the molecule's size, shape, hydrophobicity, and electronic characteristics. youtube.com

In the context of quinazolinone derivatives, QSAR studies can reveal which structural modifications are likely to enhance activity. For example, a study on 4(3H)-quinazolinone derivatives as thymidylate synthase inhibitors used the results of molecular docking to inform the QSAR model, providing a direct link between the predicted binding mode and the structural requirements for activity. nih.gov The resulting 3D contour maps from the QSAR analysis can visually guide chemists in optimizing the structure of lead compounds by highlighting regions where modifications would be beneficial or detrimental to activity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. nih.gov This technique is used to assess the conformational stability of a ligand-protein complex and to understand the dynamic nature of their interactions. nih.gov

MD simulations can confirm the stability of the binding mode predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of time, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov For instance, MD simulations of a quinazolin-4(3H)-one-morpholine hybrid bound to VEGFR1 and VEGFR2 showed that the compound maintained strong hydrogen bond interactions with the active sites for over 90% of the simulation time, indicating a stable complex. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations provide quantitative measures of the stability of the complex. nih.gov

These simulations can also reveal the dynamic nature of interactions, such as the formation and breaking of hydrogen bonds over the course of the simulation. researchgate.net This provides a more realistic picture of the ligand-target interaction than the static view provided by molecular docking alone.

Chemical Compound Information

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for understanding how the two chlorine atoms at positions 6 and 8 influence the compound's properties.

The chlorine atoms are strongly electronegative, exerting a significant electron-withdrawing inductive effect (-I effect) on the quinazolinone ring system. This electronic modulation enhances the electrophilic character at certain reactive sites on the molecule. DFT studies can precisely map this effect by calculating the molecular electrostatic potential (MEP), which visualizes the electron density distribution and highlights regions prone to electrophilic or nucleophilic attack.

Furthermore, DFT is employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For quinazolinone derivatives, these calculations help predict how the molecule will interact with biological targets, such as the active sites of enzymes. researchgate.net Advanced topological analyses derived from DFT calculations, like Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM), can further detail the nature of chemical bonds and non-covalent interactions within the molecule, providing a deeper understanding of its stability and structure. researchgate.net

While specific DFT studies for the parent this compound are not extensively documented in public literature, research on related substituted quinazolinones uses these methods to rationalize the stability of ligand-protein complexes and predict binding affinities with therapeutic targets like acetylcholinesterase. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Profiling)

In silico methods are instrumental in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. nih.gov For quinazolinone derivatives, various computational models and tools, such as SwissADME and QikProp, are frequently used. nih.govnih.gov

Drug-Likeness and Lipinski's Rule of Five: A primary screening tool is Lipinski's Rule of Five, which evaluates the potential for a compound to be an orally active drug in humans. drugbank.comunits.it The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons. drugbank.com

Log P (octanol-water partition coefficient) not greater than 5. drugbank.com

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

Studies on various quinazolinone derivatives consistently show that they often comply with Lipinski's rule, indicating good potential for oral bioavailability. researchgate.nettaylorandfrancis.com For instance, in silico screening of numerous quinazolinone derivatives designed as anticancer agents revealed that the compounds generally possess favorable drug-like properties according to this rule. researchgate.net

ADME Parameter Predictions: Beyond simple rules, computational platforms predict a wide range of ADME properties. For example, in silico studies on quinazolinone derivatives designed as dual inhibitors for PARP1 and STAT3 showed that the lead compounds possessed ADMET characteristics within acceptable ranges. nih.gov Similarly, ADME predictions for new quinazolinone-based PARP-1 inhibitors supported their potential as drug candidates. rsc.org In a study on new antimicrobial quinazolin-4(3H)-one derivatives, in silico ADMET screening was a key part of the initial evaluation, alongside molecular docking, to identify promising candidates. frontiersin.org

The table below summarizes typical in silico ADME predictions for representative quinazolinone derivatives, illustrating the types of data generated in these computational studies.

PropertyParameterPredicted Value/ClassificationSignificance
Physicochemical Properties Molecular Weight< 500 g/mol Compliance with Lipinski's Rule drugbank.comtaylorandfrancis.com
LogP (Lipophilicity)< 5Compliance with Lipinski's Rule drugbank.comtaylorandfrancis.com
H-bond Acceptors< 10Compliance with Lipinski's Rule drugbank.comtaylorandfrancis.com
H-bond Donors< 5Compliance with Lipinski's Rule drugbank.comtaylorandfrancis.com
Polar Surface Area (PSA)< 140 ŲCorrelates with membrane permeability taylorandfrancis.com
Absorption GI AbsorptionHighPredicts good absorption from the gut taylorandfrancis.com
BBB PermeantYes/NoIndicates potential to act on the Central Nervous System (CNS)
Metabolism CYP450 InhibitorYes/No (for various isozymes)Predicts potential for drug-drug interactions nih.gov
Drug-Likeness Lipinski's RuleNo violations / 1 violationHigh probability of being an orally active drug drugbank.com

This table represents typical predicted values for drug-like quinazolinone derivatives based on multiple computational studies.

These computational assessments are vital for prioritizing which derivatives of this compound should be synthesized and subjected to more rigorous in vitro and in vivo testing.

Preclinical Evaluation and Pharmacological Assessment

In Vitro Cytotoxicity Assays against Diverse Human Cancer Cell Lines

The cytotoxic effects of 6,8-dichloro-3H-quinazolin-4-one and its derivatives have been evaluated against a wide range of human cancer cell lines. These studies are crucial for determining the anticancer potential of these compounds.

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, in vitro studies using the MTT assay revealed cytotoxic effects on MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 10 μM for MCF-7, 12 μM for HT-29, and 15 μM for PC3 cells, indicating considerable potential as an anticancer agent.

Furthermore, a series of novel 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast cancer (MCF-7), human cervix carcinoma (HeLa), human liver cancer (HepG2), and human colon cancer (HCT-8) cell lines. researchgate.net Notably, five of these compounds exhibited broad-spectrum antitumor activity, surpassing the efficacy of the standard drug Doxorubicin against all four tested cell lines. researchgate.net The MCF-7 cell line was found to be the most sensitive, with twelve compounds showing good cytotoxic effects. researchgate.net The most promising cytotoxic results were observed with compounds bearing allyl and/or benzyl (B1604629) moieties at the 2 and/or 3 positions of the quinazoline (B50416) nucleus. researchgate.net

Similarly, a series of new 4(3H)-quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast) and A549 (lung) cancer cell lines. researchgate.net To assess their selectivity, the compounds were also tested against normal human fibroblast (NHF) cells. researchgate.net All tested compounds showed lower toxicity to normal cells compared to cancer cells. researchgate.net

The cytotoxic potential of quinazolinone derivatives has also been observed in other studies. For example, some 2,3-disubstituted quinazolin-4(3H)-ones were screened for their in vitro cytotoxic activity against the DLA cell line at various concentrations. pharmainfo.in Another study reported that newly synthesized quinazolinone derivatives exhibited cytotoxic activity in both MCF-7 and HeLa cell lines, with almost all new compounds showing activity at concentrations of 50 to 100 μM. nih.gov

A separate study on new quinazolinone derivatives (8a-h) tested their effects on SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. vnu.edu.vn Only compound 8h showed significant cytotoxic effects against the tested cancer cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

The following table provides a summary of the in vitro cytotoxicity data for various quinazolinone derivatives.

Cell LineCompound/DerivativeIC50 (µM)
MCF-7 (Breast Cancer)This compound10
HT-29 (Colon Cancer)This compound12
PC3 (Prostate Cancer)This compound15
MCF-7 (Breast Cancer)Quinazolin-4(3H)-one hydrazides (3a-j)0.20 - 0.84
A2780 (Ovarian Carcinoma)Quinazolin-4(3H)-one hydrazides (3a-j)0.14 - 0.84
MCF-7 (Breast Cancer)Quinazolin-4(3H)-one esters (2a-j)0.49 - 2.98
A2780 (Ovarian Carcinoma)Quinazolin-4(3H)-one esters (2a-j)0.49 - 2.98
T-24 (Bladder Cancer)2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)257.87
MCF-7 (Breast Cancer)2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)168.78
HCT-116 (Colon Cancer)Quinazolinone derivative 5aMost potent against HCT-116
MCF-7 (Breast Cancer)Quinazolinone derivative 5d28.84 (48h), 24.99 (72h)
HCT-116 & MCF-7Dihydroquinazolinone derivative 10fMost active against both
MCF-7 (Breast Cancer)6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone (K6 and C)Most active
HT-29 (Colon Cancer)6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone (K6)Best cytotoxicity
PC3 (Prostate Cancer)6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone (k5 and k6)Highest cytotoxic activities

In Vitro Enzyme Inhibition and Receptor Binding Assays

The pharmacological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors.

Enzyme Inhibition:

Research has shown that this compound can inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial targets for cytotoxic drugs in cancer therapy. Furthermore, quinazoline and quinoxaline (B1680401) derivatives have been identified as potent inhibitors of various protein kinases, which are known to control cell survival, growth, proliferation, and apoptosis. nih.gov The inhibitory activity of these compounds against kinases makes them promising candidates for the development of novel anticancer drugs. nih.gov

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their ability to inhibit multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov Molecular docking studies were performed to analyze the binding mechanisms of these compounds with the respective kinases. nih.gov Another study focused on designing and synthesizing novel 3-methyl-quinazolinone derivatives as inhibitors of wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). nih.gov Compound 5k from this series was found to inhibit EGFRwt-TK with an IC50 value of 10 nM. nih.gov

In a different study, a series of quinazolin-4(3H)-one based hydroxamic acid derivatives were reported to inhibit histone deacetylase and phosphoinositide 3-kinase mediated signaling pathways. mdpi.comnih.gov Additionally, a new series of quinazolinone derivatives were designed as potential pan RecQ helicase inhibitors, with one compound showing moderate inhibition of BLM, WRN, and RECQ1 helicases. nih.gov

Receptor Binding Assays:

The binding affinity of quinazolinone derivatives to various receptors has also been investigated. In one study, a library of 85 quinazolinone compounds was synthesized and their binding affinities to the 5-HT7 receptor were determined using a radioligand binding assay. nih.gov Among these, 24 compounds showed very good binding affinities with IC50 values below 100 nM. nih.gov

Another study explored a new class of subunit-selective antagonists of N-methyl-D-aspartate (NMDA)-selective ionotropic glutamate (B1630785) receptors based on the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone. nih.gov These compounds exhibited non-competitive and voltage-independent inhibition of recombinant NMDA receptor function, with some analogues showing over 100-fold selectivity for NMDA receptors over AMPA and kainate receptors, and 50-fold selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors. nih.gov

The table below summarizes key findings from enzyme inhibition and receptor binding assays.

TargetCompound/DerivativeActivity/Affinity
Dihydrofolate reductase (DHFR)This compoundInhibition
Thymidylate synthase (TS)This compoundInhibition
Protein KinasesQuinazoline and quinoxaline derivativesPotent inhibition
EGFRwt-TK3-methyl-quinazolinone derivative 5kIC50 = 10 nM
5-HT7 Receptor24 quinazolinone derivativesIC50 < 100 nM
NMDA Receptor (NR2C/D)(E)-3-phenyl-2-styrylquinazolin-4(3H)-one analoguesSelective antagonism
Tankyrase (TNKS2)Diol- and nitro-substituted quinazolin-4-onespIC50 of 7.19 and 7.86, respectively

Cell-Based Functional Assays (e.g., Cell Cycle Progression, Apoptosis Induction, ROS Scavenging)

Cell-based functional assays provide insights into the mechanisms by which this compound and its derivatives exert their cytotoxic effects.

Cell Cycle Progression:

Several studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest in cancer cells. For example, a novel quinazolinone derivative was found to induce G2/M phase cell cycle arrest in HCT-116 cells. nih.gov Another study showed that a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative induced G2/M-phase cell cycle arrest in oral squamous cell carcinoma (OSCC) cells. mdpi.com In contrast, a different quinazoline derivative, BIQO-19, was found to induce G2/M phase arrest in EGFR-TKI-resistant H1975 NSCLC cells. mdpi.com Yet another study reported that a novel 4-anilinoquinazoline (B1210976) analogue, DW-8, caused cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov

Apoptosis Induction:

Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs. Research has shown that this compound can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. A novel quinazolinone derivative was found to induce apoptosis in both HCT-116 and MDA-MB-231 cell lines. nih.gov Similarly, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was shown to facilitate PARP cleavage, an indicator of apoptosis, in OSCC cells. mdpi.com The compound BIQO-19 was also found to evoke apoptosis in H1975 cells. mdpi.com Furthermore, the 4-anilinoquinazoline analogue DW-8 induced apoptosis in SW620 cells by activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7, as well as nuclear fragmentation. nih.gov

ROS Scavenging:

In addition to inducing ROS in cancer cells, some quinazolinone derivatives have demonstrated antioxidant properties. A study on 2,3-substituted quinazolinones revealed that while they had a modest cytotoxic effect on human renal cancer cells, they exhibited strong antioxidant activity. nih.gov These compounds were found to have remarkable radical-scavenging properties. nih.gov

The table below summarizes the observed effects of quinazolinone derivatives in cell-based functional assays.

AssayCompound/DerivativeEffectCell Line
Cell Cycle ProgressionNovel quinazolinone derivativeG2/M phase arrestHCT-116
Cell Cycle Progression6,7-disubstituted-2-(3-fluorophenyl)quinazolinoneG2/M phase arrestOSCC
Cell Cycle ProgressionBIQO-19G2/M phase arrestH1975
Cell Cycle ProgressionDW-8G2 phase arrestSW620
Apoptosis InductionThis compoundInduction via ROSCancer cells
Apoptosis InductionNovel quinazolinone derivativeInductionHCT-116, MDA-MB-231
Apoptosis Induction6,7-disubstituted-2-(3-fluorophenyl)quinazolinonePARP cleavageOSCC
Apoptosis InductionBIQO-19InductionH1975
Apoptosis InductionDW-8Intrinsic pathway activationSW620
ROS Scavenging2,3-substituted quinazolinonesStrong antioxidant activityHuman renal cancer cells

Selectivity and Safety Profiling (e.g., Differential Cytotoxicity in Normal vs. Cancer Cells, Acute Toxicity Studies)

A critical aspect of preclinical evaluation is determining the selectivity and safety of a potential drug candidate.

Differential Cytotoxicity in Normal vs. Cancer Cells:

Several studies have highlighted the selective cytotoxicity of quinazolinone derivatives towards cancer cells over normal cells. A novel quinazolinone derivative, compound 11g, displayed non-significant toxicity against FCH normal colon cells at doses up to 100 µM, confirming its high safety margin and selectivity for cancer cells. nih.gov Similarly, a series of new 4(3H)-quinazolinone derivatives exhibited lower toxicity against normal human fibroblast (NHF) cells compared to MCF-7 and A549 cancer cells. researchgate.net

Another study found that 2,3-substituted quinazolinones displayed approximately two-fold higher inhibitory effects on the viability of renal cancer cells (Caki-1) compared to normal TH-1 cells. nih.gov The 4-anilinoquinazoline analogue DW-8 also showed selectivity, with an IC50 of 14.05 ± 0.37 µM in the non-cancerous colon cell line CRL1459, which was higher than its IC50 values in several colon cancer cell lines. nih.gov

Acute Toxicity Studies:

While specific acute toxicity studies for this compound were not detailed in the provided search results, the in vivo studies on related derivatives provide some insight into their safety profiles. For instance, the quinolin-2-amine ROR1 inhibitor 59 and the quinazolin-4(3H)-one derivative 19d showed no apparent toxicity or loss of body weight in mouse xenograft models. acs.orgsemanticscholar.org Furthermore, a series of new quinazolin-4(3H)-one derivatives were found to be less toxic to Vero cells, indicating a favorable selectivity index. nih.gov

The table below summarizes the selectivity and safety profiling data.

AssayCompound/DerivativeResult
Differential CytotoxicityNovel quinazolinone derivative 11gNon-significant toxicity to normal colon cells
Differential CytotoxicityNew 4(3H)-quinazolinone derivativesLower toxicity to normal fibroblasts
Differential Cytotoxicity2,3-substituted quinazolinones~2-fold higher inhibition of renal cancer cells vs. normal cells
Differential Cytotoxicity4-anilinoquinazoline analogue DW-8Higher IC50 in non-cancerous colon cells
In Vivo ToxicityQuinolin-2-amine ROR1 inhibitor 59No apparent toxicity in mouse model
In Vivo ToxicityQuinazolin-4(3H)-one derivative 19dNo apparent toxicity in mouse model
In Vitro ToxicityNew quinazolin-4(3H)-one derivativesLess toxic to Vero cells

Challenges and Future Research Directions for 6,8 Dichloro 3h Quinazolin 4 One

Strategies for Further Optimization of Potency and Selectivity

Optimizing the potency and selectivity of 6,8-Dichloro-3H-quinazolin-4-one is a key focus of ongoing research. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 6, and 8 of the quinazolinone ring are crucial for pharmacological activity. nih.gov

One promising strategy involves the introduction of larger, polar groups at the C-7 and C-8 positions. biorxiv.org Crystal structure data of similar compounds in complex with their targets, such as tankyrase 2 (TNKS2), indicate available space in this region that can be exploited to enhance binding affinity and selectivity. biorxiv.org For instance, the introduction of nitro- and diol-substituents at the C-8 position has been shown to create new interactions with TNKS2, leading to improved potency and selectivity. biorxiv.orgresearchgate.net Specifically, a diol-substituted analog demonstrated high selectivity for tankyrases over other PARP enzymes. biorxiv.org

Furthermore, substitutions on the phenyl ring at the C-2 position can also influence selectivity. Combining a bulky polar group at C-8 with a phenyl moiety at C-2 has been suggested as a strategy to drive selectivity of quinazolin-4-one inhibitors towards tankyrases. biorxiv.org The synthesis of different enantiomers (R- and S-isomers) of chiral substituents can also be explored to investigate potential differences in binding affinity. biorxiv.org

Another approach to enhance potency is through the synthesis of N-substituted quinazolinone derivatives. This strategy aims to improve pharmacokinetic properties, such as the area under the curve (AUC) and maximum plasma concentration, which can be limited by the planar structure of the parent compound. nih.govresearchgate.net For example, N-acetyl 2-aminoquinazolin-4-one derivatives have shown promise as potent inhibitors with improved in vivo pharmacokinetics. nih.govresearchgate.net

Design and Synthesis of Novel Hybrid Molecules Incorporating the this compound Scaffold

The creation of hybrid molecules, which combine the this compound scaffold with other pharmacophores, represents a powerful strategy to develop novel therapeutic agents with potentially synergistic or multi-target activities. This approach involves linking the quinazolinone core to other biologically active moieties to enhance efficacy or overcome resistance.

A common strategy is to link two known drug pharmacophores. For example, hybrid molecules combining the features of primaquine (B1584692) and chloroquine (B1663885) have been designed and synthesized as potential antimalarial agents. nih.gov This involves using a linker, such as piperazine, to connect the two active components. nih.gov The nature of the linker and the attachment points can be varied to modulate the physicochemical and biological properties of the resulting hybrid molecule. nih.gov

The synthesis of such hybrids often involves multi-step reaction sequences. For instance, a divergent synthetic route can be employed, starting from a common intermediate to generate a library of related hybrid molecules. nih.gov Palladium-catalyzed cross-coupling reactions are also efficient methods for creating C-C bonds and linking different molecular fragments. researchgate.netsciencescholar.us

Researchers have also explored the synthesis of quinazolinone derivatives bearing other heterocyclic rings, such as triazoles. nih.gov These hybrid structures have shown promising cytotoxic activities against various cancer cell lines. nih.gov The synthesis typically involves the initial formation of the quinazolinone core, followed by the attachment of the second heterocyclic moiety through a suitable linker. nih.gov

Exploration of Undiscovered Therapeutic Indications and Biological Targets

While quinazolinone derivatives have been extensively studied for their anticancer and antimicrobial properties, there is a vast, underexplored landscape of potential therapeutic applications for this compound and its analogs.

The diverse biological activities of quinazolinones stem from their ability to interact with a wide range of molecular targets. These include enzymes like tyrosine kinases, which are critical in cancer cell signaling, and dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are targets for cytotoxic drugs. The ability of the quinazolinone scaffold to intercalate into DNA and induce the generation of reactive oxygen species (ROS) further contributes to its anticancer effects.

Recent research has expanded the scope of potential targets. For example, quinazolin-4-ones are being investigated as inhibitors of tankyrases, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes involved in various cellular processes. biorxiv.orgresearchgate.net These enzymes are considered promising drug targets, particularly in oncology. biorxiv.org

Furthermore, some quinazolinone derivatives have shown potential as antiviral agents, including activity against HIV-1 and HIV-2. researchgate.net The exploration of their efficacy against other viral pathogens could open up new therapeutic avenues.

The lipophilic nature of the quinazolinone core allows it to penetrate the blood-brain barrier, making it a suitable scaffold for developing drugs targeting the central nervous system. nih.gov This suggests potential applications in treating neurological disorders.

Integration of Advanced Computational Approaches for Rational Drug Design

Advanced computational methods are increasingly integral to the rational design and discovery of novel drugs based on the this compound scaffold. nih.govsysrevpharm.org These in silico techniques accelerate the drug development process by predicting the binding affinity and interaction modes of potential drug candidates, thereby reducing the time and cost associated with experimental screening. sysrevpharm.orgresearchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD approaches like molecular docking can be employed. nih.govsysrevpharm.orgopenmedicinalchemistryjournal.com Docking simulations predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. openmedicinalchemistryjournal.com This information is crucial for understanding the structural basis of activity and for designing modifications to improve binding affinity and selectivity. openmedicinalchemistryjournal.com For example, docking studies have been used to explore the binding mode of quinazoline (B50416) derivatives into the active site of Aurora A kinase, revealing key interactions that can be exploited for inhibitor design. nih.gov

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods can be utilized. nih.govresearchgate.net These approaches rely on the knowledge of existing active ligands to build a pharmacophore model, which defines the essential structural features required for biological activity. researchgate.netspringernature.com This model can then be used to screen virtual libraries for new compounds with similar properties. Quantitative Structure-Activity Relationship (QSAR) studies are another LBDD technique that correlates the chemical structure of compounds with their biological activity. nih.govspringernature.com

Virtual Screening and de novo Design: Virtual screening involves the computational screening of large compound libraries against a specific target to identify potential hits. openmedicinalchemistryjournal.com De novo design, on the other hand, uses computational algorithms to generate novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.comspringernature.com

These computational tools not only aid in the design of new molecules but also in the prediction of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for identifying drug-like candidates early in the development process. springernature.com

Translation from Preclinical Research to Clinical Development: Identified Hurdles and Opportunities

The journey of a promising compound like this compound from preclinical research to clinical application is fraught with challenges. A significant hurdle is the potential for a lack of selectivity, leading to off-target effects and toxicity. nih.gov The induction of multi-drug resistance is another major concern that can limit the long-term efficacy of anticancer agents. nih.gov

Furthermore, poor pharmacokinetic properties, such as low bioavailability and rapid metabolism, can prevent a compound from reaching its therapeutic target in sufficient concentrations. nih.govresearchgate.net The planar nature of the quinazolinone ring can contribute to these issues. nih.gov

Despite these challenges, there are significant opportunities. The "privileged structure" status of the quinazolinone scaffold means that a vast body of knowledge exists regarding its synthesis and biological activities, which can guide further development. nih.gov The stability of the quinazolinone core to various chemical reactions facilitates the synthesis of diverse analogs with improved properties. nih.gov

One notable example of a quinazolinone derivative that faced hurdles in clinical development is Thymitaq. Although it showed efficacy in clinical trials with a short duration of action and low toxicity, the FDA did not approve it, as its performance was not deemed superior to existing therapies. nih.gov This highlights the high bar for new drugs to demonstrate a significant advantage over the current standard of care.

Overcoming these hurdles will require a multi-pronged approach, including the rational design of more selective and potent compounds, the use of advanced drug delivery systems to improve pharmacokinetics, and a deeper understanding of the biological mechanisms underlying both efficacy and toxicity.

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound analogs?

  • Methodology : Perform systematic meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay conditions, microbial strains). Share raw data via open-access platforms (e.g., Zenodo) to enable independent verification . Standardize protocols via collaboration with CLSI or EUCAST guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-3h-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-3h-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.